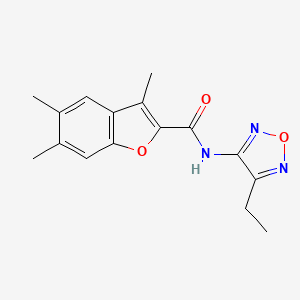
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Compounds related to N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide have shown promising results in anticancer research. Specifically, derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds exhibited moderate to excellent anticancer activities, surpassing the efficacy of the reference drug, etoposide, in certain cases (Ravinaik et al., 2021).
Antibacterial Studies
Research has also focused on the antibacterial potential of similar compounds. Studies have shown that synthesized derivatives exhibit moderate to significant antibacterial activity. This includes actions against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in addressing various bacterial infections (Khalid et al., 2016).
Antioxidant and Antimicrobial Properties
Further studies have revealed the antioxidant properties of these derivatives. Some synthesized compounds showed excellent antioxidant activity and protection against DNA damage, suggesting potential applications in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016). In addition, these compounds have been evaluated for antimicrobial properties, including activity against various pathogens.
Inhibitory Effects in Biochemical Processes
Compounds structurally related to this compound have demonstrated inhibitory effects in various biochemical processes. This includes inhibition of enzymes like urease and alkaline phosphatase, which are critical in certain physiological and pathological processes. These findings suggest potential therapeutic applications in conditions where these enzymes play a key role (Nazir et al., 2018).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Studies suggest that they can effectively inhibit corrosion in certain metals, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Nematocidal Activity
Recent studies have also explored the nematocidal activities of related compounds. Some derivatives have shown promising results against specific nematodes, indicating potential use in agricultural settings to control nematode infestations (Liu, Wang, Zhou, & Gan, 2022).
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-5-12-15(19-22-18-12)17-16(20)14-10(4)11-6-8(2)9(3)7-13(11)21-14/h6-7H,5H2,1-4H3,(H,17,19,20) |
InChI-Schlüssel |
ORDJNQPBZKWWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



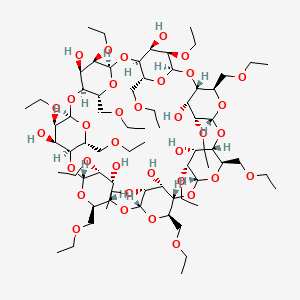
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)
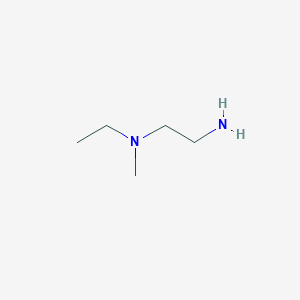
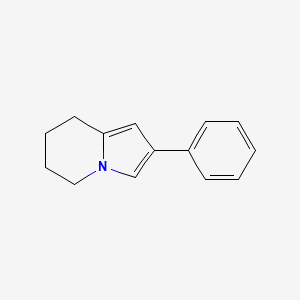

![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
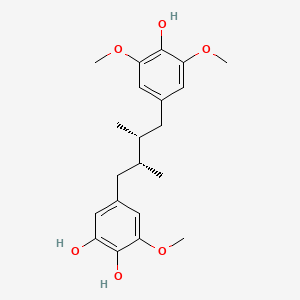
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
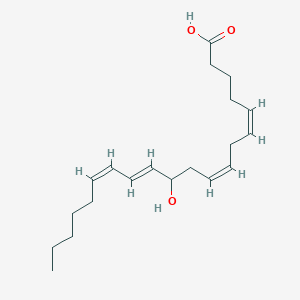
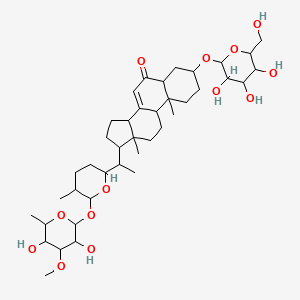
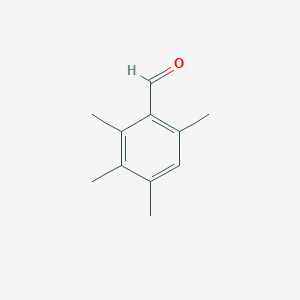

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)